molecular formula C25H18ClN3O4S B11656939 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-N-(naphthalen-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-N-(naphthalen-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11656939
M. Wt: 491.9 g/mol
InChI Key: GDVUCHMZDCCUCH-UHFFFAOYSA-N
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Description

2-(2-CHLORO-5-NITROBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining a chloronitrobenzamide moiety with a naphthalene-substituted cyclopentathiophene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-5-NITROBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki cross-coupling reaction, which involves the reaction of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows for the attachment of various substituents to tailor the chemical structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-5-NITROBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

2-(2-CHLORO-5-NITROBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-5-NITROBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-CHLORO-5-NITROBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific properties and activities that are not observed in other related compounds.

Properties

Molecular Formula

C25H18ClN3O4S

Molecular Weight

491.9 g/mol

IUPAC Name

2-[(2-chloro-5-nitrobenzoyl)amino]-N-naphthalen-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C25H18ClN3O4S/c26-19-12-11-15(29(32)33)13-18(19)23(30)28-25-22(17-8-4-10-21(17)34-25)24(31)27-20-9-3-6-14-5-1-2-7-16(14)20/h1-3,5-7,9,11-13H,4,8,10H2,(H,27,31)(H,28,30)

InChI Key

GDVUCHMZDCCUCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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